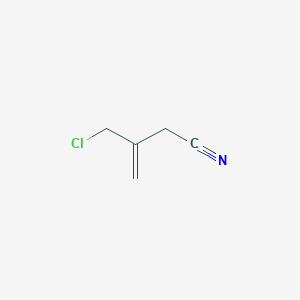
3-(Chlorométhyl)but-3-ènenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Chloromethyl)but-3-enenitrile is an organic compound with the molecular formula C5H6ClN It is a nitrile derivative characterized by the presence of a chloromethyl group attached to a but-3-ene backbone
Applications De Recherche Scientifique
3-(Chloromethyl)but-3-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals and drug delivery systems.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-(Chloromethyl)but-3-enenitrile can be synthesized through several methods. One common approach involves the reaction of 3-butenenitrile with chlorinating agents such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3). The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of 3-(Chloromethyl)but-3-enenitrile may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction environments helps in scaling up the production while maintaining safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Chloromethyl)but-3-enenitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding derivatives.
Addition Reactions: The double bond in the but-3-ene backbone can participate in addition reactions with electrophiles, such as hydrogen halides or halogens.
Oxidation and Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4), while oxidation can convert it to carboxylic acids or other functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, alcohols), solvents (e.g., ethanol, methanol), and catalysts (e.g., base catalysts like sodium hydroxide).
Addition: Electrophiles (e.g., HCl, Br2), solvents (e.g., dichloromethane), and mild temperatures.
Oxidation/Reduction: Reducing agents (e.g., LiAlH4), oxidizing agents (e.g., potassium permanganate), and appropriate solvents (e.g., ether, water).
Major Products
- Substitution reactions yield various derivatives depending on the nucleophile used.
- Addition reactions result in halogenated or hydrogenated products.
- Reduction of the nitrile group produces primary amines, while oxidation can lead to carboxylic acids.
Mécanisme D'action
The mechanism of action of 3-(Chloromethyl)but-3-enenitrile involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as a reactive site for nucleophilic substitution, while the double bond in the but-3-ene backbone can undergo addition reactions. The nitrile group can participate in reduction and oxidation processes, leading to various functional transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Butenenitrile: Lacks the chloromethyl group, making it less reactive in substitution reactions.
3-(Bromomethyl)but-3-enenitrile: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and reaction conditions.
3-(Hydroxymethyl)but-3-enenitrile: Contains a hydroxyl group instead of chlorine, resulting in different chemical behavior and applications.
Uniqueness
3-(Chloromethyl)but-3-enenitrile is unique due to the presence of both a chloromethyl group and a nitrile group, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it valuable in various research and industrial applications.
Propriétés
IUPAC Name |
3-(chloromethyl)but-3-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN/c1-5(4-6)2-3-7/h1-2,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDONRPJGPFTIBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC#N)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[[1-(4-Bromopyrazol-1-yl)cyclopropyl]methyl]-2-chloroacetamide](/img/structure/B2556065.png)
![5-[(3R)-piperidin-3-yloxy]-3-(propan-2-yl)-N-{[2-(1H-pyrazol-1-yl)phenyl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2556066.png)
![8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/new.no-structure.jpg)

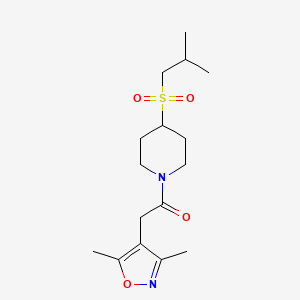
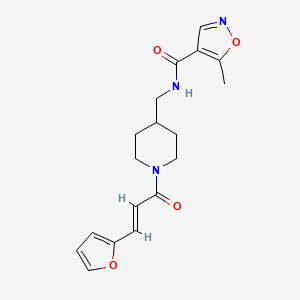
![3-(methylsulfanyl)-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2556078.png)
![(2,3,5,6-Tetrafluorophenyl) 2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]acetate](/img/structure/B2556080.png)
![3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazine](/img/structure/B2556081.png)
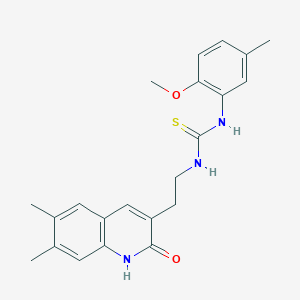
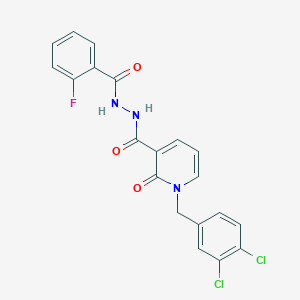
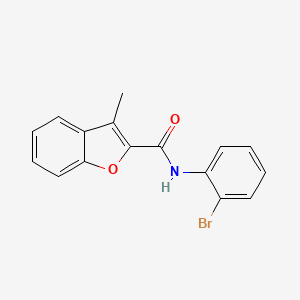
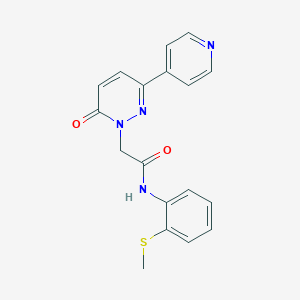
![ethyl 4-(2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2556088.png)
